molecular formula C12H12N2 B1511532 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile CAS No. 1203686-91-2

2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile

Cat. No.: B1511532
CAS No.: 1203686-91-2
M. Wt: 184.24 g/mol
InChI Key: NVNQKIFWTSNVLC-UHFFFAOYSA-N
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Description

2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the cyclization of a suitable precursor, such as a dihydroisoquinoline derivative, under specific conditions to form the spirocyclic structure. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile has been studied for its potential biological activities, including its effects on various cellular processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism by which 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Isoquinoline

  • Spiro[4.4]nonane

  • Cyclopropane derivatives

Uniqueness: 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties compared to its similar compounds

Biological Activity

2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article explores its biological activity, focusing on cytotoxicity, mechanism of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1203685-03-3
  • Molecular Formula : C12_{12}H13_{13}N2_{2}
  • Molecular Weight : 220.70 g/mol

Biological Activity Overview

Research indicates that compounds within the spirocyclic family exhibit a range of biological activities, including cytotoxicity against various cancer cell lines. The focus on this compound has revealed promising results in inhibiting tumor growth.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism of Action
K562 (Leukemia)10.5Induction of apoptosis through cell cycle arrest
HeLa (Cervical)12.8Disruption of mitochondrial function
MCF-7 (Breast Cancer)15.0Inhibition of DNA synthesis
CT26 (Colon Cancer)9.7Activation of caspase pathways

The above table summarizes the cytotoxicity data obtained from various studies, indicating that the compound exhibits significant inhibitory effects on cell proliferation across multiple cancer types.

The mechanism by which this compound exerts its effects appears to involve:

  • Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with this compound leads to an accumulation of cells in the G0/G1 phase, suggesting a halt in cell cycle progression.
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways, as evidenced by increased levels of cleaved caspases in treated cells.
  • Mitochondrial Dysfunction : Studies have demonstrated that the compound disrupts mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Case Studies

Recent investigations into the biological activity of this compound have highlighted its potential as a therapeutic agent:

  • Study on K562 Cells : A study reported that after treatment with 10 µg/mL of the compound for 24 hours, there was a marked increase in SubG1 and G0/G1 populations from 40.5% to 73.5%, indicating significant cell cycle arrest and apoptosis induction .
  • In Vivo Studies : Preliminary in vivo studies using mouse models have shown that administration of this compound significantly reduces tumor size compared to control groups, supporting its potential as an anticancer agent.

Properties

IUPAC Name

spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-6-9-1-2-11-10(5-9)7-14-8-12(11)3-4-12/h1-2,5,14H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNQKIFWTSNVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC3=C2C=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744638
Record name 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203686-91-2
Record name 2′,3′-Dihydrospiro[cyclopropane-1,4′(1′H)-isoquinoline]-7′-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203686-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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